molecular formula C31H28F3N3O B4301922 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B4301922
M. Wt: 515.6 g/mol
InChI Key: VVWQLQIGOXYYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. TFMPP belongs to the class of piperazine compounds and is structurally similar to serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mechanism of Action

2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which results in the modulation of serotonin signaling pathways. This modulation can lead to changes in neurotransmitter release and neuronal excitability, which may contribute to the observed effects of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have a range of effects on biochemical and physiological processes. It has been reported to increase serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have anxiogenic and hallucinogenic effects, which may be related to its activity at the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to selectively target serotonin receptors, which allows for the study of specific signaling pathways involved in neurotransmitter release and neuronal excitability. However, one limitation of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide analogs with improved selectivity and potency for specific serotonin receptors. Additionally, further studies are needed to elucidate the mechanisms underlying the anxiogenic and hallucinogenic effects of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide, which may have implications for the treatment of anxiety disorders and other psychiatric conditions. Finally, the potential therapeutic applications of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide in other fields, such as oncology and infectious disease, warrant further investigation.

Scientific Research Applications

2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and toxicology. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.

properties

IUPAC Name

2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28F3N3O/c32-31(33,34)25-16-17-28(37-20-18-36(19-21-37)26-14-8-3-9-15-26)27(22-25)35-30(38)29(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-17,22,29H,18-21H2,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWQLQIGOXYYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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